molecular formula C11H14O3 B13829258 (3R,5S)-4-oxoadamantane-1-carboxylic acid

(3R,5S)-4-oxoadamantane-1-carboxylic acid

Cat. No.: B13829258
M. Wt: 194.23 g/mol
InChI Key: VFNJWHFPIRNNRQ-ZGNHZNFISA-N
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Description

Significance of Polycyclic Hydrocarbons in Chemical Science

Polycyclic hydrocarbons, compounds containing multiple fused rings, are of fundamental importance in chemical science. Their rigid frameworks provide well-defined three-dimensional structures that are crucial in the design of complex molecular systems. Adamantane (B196018), as the smallest unit of a diamond lattice, is a quintessential example of a saturated polycyclic hydrocarbon, offering a robust and predictable scaffold for chemical modifications. The unique properties of adamantane, such as high thermal stability, lipophilicity, and a cage-like structure, make it an attractive moiety in various chemical applications.

Overview of Adamantane Derivatives in Contemporary Research

The functionalization of the adamantane core has led to a vast library of derivatives with diverse applications. In medicinal chemistry, the adamantane cage is often incorporated into drug molecules to enhance their lipophilicity, improve their pharmacokinetic profiles, and provide a rigid anchor for interacting with biological targets. Several commercially successful drugs, such as amantadine (antiviral) and saxagliptin (antidiabetic), feature an adamantane moiety, highlighting the therapeutic potential of this structural motif. In materials science, adamantane derivatives are utilized in the synthesis of polymers with high thermal stability and in the development of novel nanomaterials.

Research Focus on Functionalized Adamantane Core Structures: The Case of (3R,5S)-4-oxoadamantane-1-carboxylic acid

The introduction of functional groups onto the adamantane scaffold allows for the fine-tuning of its properties and opens up new avenues for research. A particularly interesting class of derivatives is functionalized adamantane core structures that possess chirality, as the specific spatial arrangement of substituents can lead to stereospecific interactions.

This compound is a chiral derivative of adamantane, featuring both a ketone and a carboxylic acid functional group. While specific research detailing the synthesis and application of this particular stereoisomer is not extensively available in public literature, its parent compound, 4-oxoadamantane-1-carboxylic acid, serves as a valuable reference point for understanding its potential properties and applications. The presence of the ketone and carboxylic acid groups provides two reactive sites for further chemical transformations, making it a potentially valuable chiral building block in asymmetric synthesis.

Below is a data table summarizing the key properties of the parent compound, 4-oxoadamantane-1-carboxylic acid. It is important to note that while the molecular formula and weight are identical for the (3R,5S) stereoisomer, properties such as melting point and biological activity may differ.

PropertyValue
IUPAC Name 4-oxoadamantane-1-carboxylic acid nih.gov
Molecular Formula C₁₁H₁₄O₃ nih.gov
Molecular Weight 194.23 g/mol nih.gov
CAS Number 56674-87-4 nih.gov
Synonyms 1-carboxy-4-adamantanone, 2-Adamantanone-5-carboxylic acid nih.gov

The stereoselective synthesis of chiral adamantane derivatives remains a challenging yet important area of research. Methods for achieving this include the use of chiral starting materials, chiral catalysts, and the separation of racemic mixtures. While a specific synthetic route for this compound is not documented, general approaches to stereospecific functionalization of the adamantane core could potentially be applied.

The research potential for a chiral molecule like this compound is significant. Its defined stereochemistry could be leveraged in the development of stereospecific catalysts, chiral ligands for metal complexes, or as a key intermediate in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy. Further research into the synthesis and characterization of this and other chiral adamantane derivatives will undoubtedly contribute to the advancement of organic chemistry and related fields.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3R,5S)-4-oxoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14)/t6?,7-,8+,11?

InChI Key

VFNJWHFPIRNNRQ-ZGNHZNFISA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3r,5s 4 Oxoadamantane 1 Carboxylic Acid and Its Chiral Precursors

Strategies for Stereoselective Introduction of Functional Groups on Adamantane (B196018) Scaffold

The precise installation of functional groups with specific stereochemistry on the adamantane core is paramount for the synthesis of (3R,5S)-4-oxoadamantane-1-carboxylic acid. This requires methods that can overcome the inherent challenges of functionalizing the strong C-H bonds of the adamantane cage with high selectivity. nih.gov

Enantioselective Approaches to 4-Oxo and 1-Carboxylic Acid Functionalities

Achieving the desired (3R,5S) stereochemistry at the C4 and C1 positions of the adamantane ring demands the use of enantioselective synthetic methods. While direct asymmetric C-H functionalization of the adamantane core is a developing field, several strategies can be employed to introduce the required chirality.

One approach involves the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For instance, asymmetric hydrogenation or epoxidation of a suitable adamantane precursor can establish a chiral center, which can then be elaborated to the target molecule. nih.gov The synthesis of chiral building blocks from achiral materials using chiral metal catalysts is a powerful technique in this regard. nih.govresearchgate.net

Another strategy involves the resolution of a racemic mixture of a key intermediate. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution. While less atom-economical than asymmetric catalysis, resolution remains a robust and widely used method for obtaining enantiomerically pure compounds.

Chiral Pool Synthesis Approaches to Adamantane Building Blocks

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.orgnih.gov This approach can be highly efficient as it incorporates a pre-existing stereocenter, thereby reducing the number of synthetic steps required to build the target molecule. wikipedia.org For the synthesis of adamantane derivatives, chiral terpenes, amino acids, or sugars can serve as starting points. nih.gov

For example, a chiral terpene with a suitable carbon skeleton could be elaborated into a chiral bicyclic precursor, which can then undergo a ring-closing reaction to form the adamantane core with the desired stereochemistry. The use of readily available chiral building blocks from nature significantly enhances the efficiency of the total synthesis. wikipedia.org The choice of the chiral starting material is crucial and is often guided by the similarity of its carbon skeleton to the target molecule. nih.gov

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

Adamantane Functionalization via Carbocation and Radical Intermediates

The functionalization of the adamantane skeleton is often achieved through reactions that proceed via carbocation or radical intermediates. rsc.orgresearchgate.net The unique stability of the 1-adamantyl carbocation makes it a key intermediate in many functionalization reactions. rsc.org

Carbocation-Mediated Reactions:

The Koch-Haaf reaction and its variations are powerful methods for introducing a carboxylic acid group at a tertiary position of the adamantane ring. orgsyn.org This reaction typically involves the treatment of an adamantane derivative (e.g., 1-adamantanol (B105290) or 1-bromoadamantane) with formic acid and a strong acid like sulfuric acid. orgsyn.orggoogle.com The reaction proceeds through the formation of the 1-adamantyl carbocation, which is then trapped by carbon monoxide (generated in situ from formic acid) to form an acylium ion, followed by hydrolysis to yield the carboxylic acid.

Table 1: Examples of Carbocation-Mediated Carboxylation of Adamantane Derivatives
Starting MaterialReagentsProduct
1-AdamantanolHCOOH, H₂SO₄1-Adamantanecarboxylic acid
1-BromoadamantaneHCOOH, H₂SO₄1-Adamantanecarboxylic acid
AdamantaneHCOOH, t-BuOH, H₂SO₄1-Adamantanecarboxylic acid

Radical-Mediated Reactions:

Radical-based C-H functionalization offers a complementary approach to carbocation chemistry. rsc.orgresearchgate.net These reactions often involve the generation of an adamantyl radical, which can then react with a variety of radical acceptors. nih.gov Hydrogen atom transfer (HAT) catalysis is a particularly attractive method for the selective functionalization of the strong C-H bonds of adamantane. acs.orgchemrxiv.org Photoredox catalysis, in conjunction with a suitable HAT catalyst, can enable the chemoselective alkylation of the tertiary C-H bonds of adamantanes. acs.org

Table 2: Examples of Radical-Mediated Functionalization of Adamantane
Reaction TypeKey IntermediateTypical ReagentsFunctional Group Introduced
Giese-type reactionAdamantyl radicalRadical initiator, electron-deficient alkeneAlkyl group
Oxidative CarbonylationAdamantyl radical, Acyl radicalCO, OxidantCarboxylic acid/ester
AlkynylationAdamantyl radicalAlkynylating agent, photocatalystAlkynyl group

Regioselective and Chemoselective Transformations on Adamantane Skeleton

Controlling the regioselectivity and chemoselectivity of reactions on the adamantane skeleton is crucial, especially when multiple reactive sites are present. The inherent reactivity differences between the tertiary (bridgehead) and secondary (methylene) positions of the adamantane core can be exploited to achieve regioselective functionalization.

For instance, electrophilic substitutions, such as bromination, often occur preferentially at the more electron-rich tertiary positions. wikipedia.org The reaction of adamantane with bromine in the absence of a catalyst typically yields 1-bromoadamantane. wikipedia.org

Chemoselectivity becomes important when the adamantane substrate already contains one or more functional groups. Protecting group strategies are often employed to mask reactive functionalities while other parts of the molecule are being modified. Furthermore, the choice of reagents and reaction conditions can significantly influence the outcome of a reaction. For example, catalyst-controlled C-H functionalization methods have been developed that exhibit excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes, even in the presence of other, more traditionally reactive functional groups. acs.orgchemrxiv.org

Preparation of Key Synthons and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key building blocks and intermediates. These intermediates must possess the correct functional groups and, in many cases, the desired stereochemistry to be carried through the synthetic sequence.

A common strategy involves the synthesis of a disubstituted adamantane derivative that can be further elaborated. For example, starting from adamantanone, a variety of 2-substituted adamantane derivatives can be prepared. wikipedia.org The introduction of a second substituent can then be directed by the first, allowing for the synthesis of 1,2-disubstituted adamantanes. mdpi.comnih.gov

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives often involves the cyclization of chiral bicyclic precursors. mdpi.com For example, a chiral keto-olefin can undergo a stereospecific cyclization to form the adamantane core with defined stereochemistry at the C1 and C2 positions. mdpi.com

Another important class of intermediates are those that allow for the introduction of the carboxylic acid functionality. As mentioned earlier, 1-adamantanecarboxylic acid can be prepared through various carboxylation methods. orgsyn.org Similarly, 1,3-adamantanedicarboxylic acid can be synthesized from 1-adamantane carboxylic acid, providing a key synthon for further functionalization.

Synthesis of 4-Oxoadamantane Derivatives

The synthesis of 4-oxoadamantane-1-carboxylic acid, a derivative of adamantane featuring both a ketone and a carboxylic acid functional group, requires a multi-step approach. A plausible and chemically sound pathway begins with the more accessible adamantane-1-carboxylic acid. The strategy involves the selective functionalization of the adamantane core at a bridge position (C4).

A key step in this synthesis is the introduction of a hydroxyl group at the C4 position to create a precursor alcohol. Research has documented the synthesis of 4-hydroxyadamantane-1-carboxylic acid. prepchem.com This transformation allows for the subsequent oxidation of the secondary alcohol to the desired ketone.

Carboxylation : Synthesis of the adamantane-1-carboxylic acid core (as detailed in section 2.3.2).

Hydroxylation : Selective introduction of a hydroxyl group at the C4 position of adamantane-1-carboxylic acid to yield 4-hydroxyadamantane-1-carboxylic acid.

Oxidation : Conversion of the 4-hydroxy group to a carbonyl group using standard oxidizing agents for secondary alcohols, thereby yielding 4-oxoadamantane-1-carboxylic acid.

While the direct chiral synthesis of the (3R,5S) enantiomer is highly specific, the fundamental approach of constructing the 4-oxo derivative relies on these key transformations of the adamantane cage.

Routes to Adamantane-1-carboxylic Acid Core

The adamantane-1-carboxylic acid core is a foundational starting material for many adamantane derivatives. The most prominent and well-established method for its synthesis is the Koch-Haaf reaction. wikipedia.org This reaction facilitates the carboxylation of tertiary carbons.

The Koch-Haaf reaction can be applied to several adamantane-based substrates:

From Adamantane : The parent hydrocarbon, adamantane, can be directly carboxylated. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, using formic acid as the source of carbon monoxide. orgsyn.orgwikipedia.org An inert solvent like carbon tetrachloride may be used, and a carbocation initiator, such as t-butyl alcohol, facilitates the process. orgsyn.org

From 1-Adamantanol or 1-Bromoadamantane : These derivatives are also excellent substrates for the Koch-Haaf reaction. orgsyn.orgguidechem.com In the presence of a strong acid, they readily form the stable 1-adamantyl cation, which is then trapped by carbon monoxide (generated in situ from formic acid) to form an acylium ion. Subsequent hydrolysis yields the target carboxylic acid. wikipedia.org

From 1-Nitroxyadamantane : Another route involves the carboxylation of 1-nitroxyadamantane with formic acid in sulfuric acid. google.com

The general mechanism involves the generation of the 1-adamantyl cation in a strongly acidic medium. This cation then reacts with carbon monoxide, and the resulting acylium cation is hydrolyzed to afford adamantane-1-carboxylic acid. wikipedia.org The reaction is highly effective due to the exceptional stability of the bridgehead adamantyl carbocation. Microflow reactor technology has also been successfully applied to the Koch-Haaf reaction of adamantanols, allowing for multigram scale synthesis with short reaction times. nih.gov

Starting MaterialReagentsProductReference
AdamantaneHCOOH, t-BuOH, H₂SO₄, CCl₄Adamantane-1-carboxylic acid orgsyn.org
1-AdamantanolHCOOH, H₂SO₄Adamantane-1-carboxylic acid orgsyn.orgnih.gov
1-BromoadamantaneHCOOH, H₂SO₄Adamantane-1-carboxylic acid guidechem.com
1-NitroxyadamantaneHCOOH, H₂SO₄, UreaAdamantane-1-carboxylic acid google.com

Total Synthesis of Complex Molecules Incorporating the 4-Oxoadamantane-1-carboxylic Acid Moiety

The adamantane cage is a highly valued scaffold in medicinal chemistry due to its unique structural and physicochemical properties. publish.csiro.au Its rigid, three-dimensional, and lipophilic nature makes it an attractive component for designing drugs that target a variety of biological systems. nih.govresearchgate.net The 4-oxoadamantane-1-carboxylic acid moiety, in particular, serves as a versatile building block for constructing more complex, biologically active molecules.

While direct incorporation into the total synthesis of a complex natural product is not widely documented, the adamantane framework is central to the synthesis of numerous complex synthetic drugs. mdpi.com The adamantane moiety often acts as a "lipophilic bullet," enhancing the pharmacokinetic properties of a drug, such as its ability to cross cell membranes or the blood-brain barrier. nih.gov

The synthetic utility of the 4-oxoadamantane-1-carboxylic acid moiety lies in its two distinct functional groups:

Carboxylic Acid : This group provides a convenient attachment point for coupling the adamantane scaffold to other molecular fragments. It can be readily converted into amides, esters, or other functional groups to build larger, more complex structures, such as in the development of antiviral agents or enzyme inhibitors. mdpi.comresearchgate.net

Oxo Group : The ketone at the C4 position offers a secondary site for chemical modification. It can be used for further functionalization or may itself be a key pharmacophoric element, interacting directly with a biological target.

The overarching strategy involves using the adamantane derivative as a rigid core to precisely orient appended functional groups in three-dimensional space, thereby optimizing interactions with enzyme active sites or cell surface receptors. publish.csiro.aunih.gov This approach has been successfully employed in the development of drugs for a range of diseases, including viral infections (e.g., Influenza A), neurodegenerative disorders, and diabetes. nih.govmdpi.com The synthesis of these complex therapeutic agents represents a significant application of adamantane chemistry, showcasing how the 4-oxoadamantane-1-carboxylic acid moiety can be incorporated into advanced molecular architectures.

Chemical Reactivity and Transformation Mechanisms of 3r,5s 4 Oxoadamantane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is composed of a carbonyl group and a hydroxyl group, which interact to give the moiety its characteristic acidic nature and reactivity. rsc.org The primary reactions of this group involve the substitution of the hydroxyl component. rsc.org

Nucleophilic Acyl Substitution Reactions (Esterification, Amidation, Acid Halide Formation)

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids. These transformations proceed through an addition-elimination mechanism involving a tetrahedral intermediate. rsc.orgwikipedia.org The electrophilicity of the carboxyl carbon is a key factor, which can be enhanced by acid catalysis that protonates the carbonyl oxygen. rsc.orgorgsyn.org

Esterification: The conversion of carboxylic acids to esters is typically achieved through the Fischer esterification method, which involves reacting the acid with an excess of alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). orgsyn.orglibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. orgsyn.org For adamantane-based carboxylic acids, standard esterification procedures are effective. For instance, 1-adamantanecarboxylic acid can be converted to its methyl ester by refluxing with methanol (B129727) and sulfuric acid. nih.gov

Reaction Type Nucleophile Typical Reagents & Conditions Product
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol)Excess alcohol, cat. H₂SO₄, heatEster
Diazomethane EsterificationDiazomethane (CH₂N₂)Diazomethane in etherMethyl Ester

This table presents common esterification methods applicable to the carboxylic acid moiety.

Amidation: The formation of amides from carboxylic acids and amines is a critical transformation, particularly in peptide synthesis. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.org Consequently, chemical activation is more common. This can be achieved using coupling reagents that convert the hydroxyl group into a better leaving group. masterorganicchemistry.comresearchgate.netgoogle.com Alternatively, the carboxylic acid can be converted to a more reactive derivative like an acyl halide first. ucla.edu Modern methods also employ boronic acid derivatives or other catalysts to facilitate direct amidation under milder conditions. youtube.com

Method Reagents Conditions Product
Thermal AmidationAmine (R-NH₂)High heat (>100°C)Amide
Via Acyl Chloride1. SOCl₂ or PCl₅2. Amine (R-NH₂) + Base (e.g., Pyridine)Room temperatureAmide
Peptide CouplingAmine (R-NH₂), Coupling reagent (e.g., HBTU, HATU, EDC)Room temperature, inert solventAmide
Catalytic AmidationAmine (R-NH₂), Boron-based catalystVaries, often mild conditionsAmide

This table summarizes various methods for the synthesis of amides from a carboxylic acid.

Acid Halide Formation: Carboxylic acids are readily converted into more reactive acyl halides (or acid halides). These compounds are valuable synthetic intermediates because the halide is an excellent leaving group. researchgate.netwikipedia.org The most common reagents for this transformation are thionyl chloride (SOCl₂) for producing acyl chlorides, and phosphorus pentachloride (PCl₅) or phosphorus tribromide (PBr₃) for acyl chlorides and bromides, respectively. rsc.orgwikipedia.orgfiveable.me The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. fiveable.meresearchgate.net

Reagent Formula Product Byproducts
Thionyl chlorideSOCl₂Acyl chloride (R-COCl)SO₂(g) + HCl(g)
Phosphorus(V) chloridePCl₅Acyl chloride (R-COCl)POCl₃ + HCl(g)
Phosphorus(III) chloridePCl₃Acyl chloride (R-COCl)H₃PO₃
Phosphorus tribromidePBr₃Acyl bromide (R-COBr)H₃PO₃

This table shows common reagents used to convert carboxylic acids to acyl halides.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as CO₂, is generally difficult for simple aliphatic carboxylic acids because it requires the formation of an unstable carbanion intermediate. However, specialized methods can facilitate this transformation.

Halodecarboxylation represents a classic pathway where the carboxylic acid is converted to a halide with the loss of one carbon atom. The Hunsdiecker reaction, which uses a silver salt of the carboxylic acid with bromine, is a well-known example. More modern approaches have been developed, including photocatalytic methods. For instance, the decarboxylative chlorination of adamantane-1-carboxylic acid can be catalyzed by a silver-phenanthroline complex. libretexts.org Other methods involve photoredox catalysis, where visible light and a suitable photocatalyst induce a single-electron transfer from the carboxylate, leading to decarboxylation and the formation of a radical intermediate that can be trapped by a halogen donor. libretexts.org

Peptide Coupling and Bioconjugation Strategies

The carboxylic acid functionality serves as a versatile handle for conjugation to biological molecules like peptides, proteins, and other amine-containing structures.

Peptide Coupling: In peptide synthesis, forming an amide bond between the carboxylic acid of one amino acid and the amine of another requires controlled activation to prevent side reactions and racemization. This is achieved using in situ activating reagents, often referred to as coupling reagents. masterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an OBt or OAt ester) that readily undergoes nucleophilic attack by the amine. masterorganicchemistry.comgoogle.com

Common Peptide Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. google.com

Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and generate active esters that lead to rapid coupling with minimal racemization. masterorganicchemistry.com

Phosphonium (B103445) Salts: Reagents such as PyBOP and PyAOP generate reactive phosphonium intermediates. masterorganicchemistry.com

Bioconjugation Strategies: Bioconjugation aims to link a molecule to a biological target, such as a protein. While traditional methods often rely on forming stable amide bonds using the strategies mentioned above (e.g., EDC/HOBt coupling), these can lack site-selectivity, modifying multiple accessible amine or carboxyl groups on a protein.

A more advanced strategy involves photoredox-mediated decarboxylative functionalization. This method can achieve C-terminal selectivity by exploiting the lower oxidation potential of C-terminal α-amino acids compared to internal aspartate or glutamate (B1630785) residues. Upon single-electron oxidation by an excited photocatalyst, the C-terminal carboxylate undergoes facile decarboxylation to generate an α-amino radical, which can then be functionalized by reacting with a suitable acceptor molecule. This approach offers a powerful tool for site-selective protein modification.

Reactivity of the Ketone Functionality at Position 4

The ketone group at C-4 is a key site for reactions that modify the adamantane (B196018) scaffold. Its reactivity is centered on the electrophilic carbonyl carbon and the adjacent α-carbons.

Carbonyl Addition Reactions

The most fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. The C=O bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This reaction converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon.

The rigid adamantane cage can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to unhindered acyclic ketones.

Nucleophile Type Reagent Example Initial Product Final Product (after workup)
Hydride (H⁻)Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)AlkoxideSecondary Alcohol
Organometallic (R⁻)Grignard Reagent (R-MgBr), Organolithium (R-Li)AlkoxideTertiary Alcohol
Cyanide (⁻CN)Hydrogen cyanide (HCN) with base catalystCyanohydrin alkoxideCyanohydrin
Bisulfite (HSO₃⁻)Sodium bisulfite (NaHSO₃)Bisulfite adductBisulfite adduct (often crystalline)
Amine (RNH₂)Primary AmineCarbinolamineImine (after dehydration)
YlideWittig Reagent (Ph₃P=CR₂)Betaine/OxaphosphetaneAlkene

This table illustrates typical nucleophilic addition reactions at the ketone carbonyl group.

Alpha-Functionalization Reactions

Alpha-functionalization refers to reactions occurring at the carbon atoms adjacent to the carbonyl group (the α-carbons). For 4-oxoadamantane-1-carboxylic acid, these positions are C-3 and C-5. The protons on these carbons are more acidic than typical alkane protons due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.com

Reactions can proceed through either an enol (under acidic conditions) or an enolate (under basic conditions) intermediate. It is important to note that for (3R,5S)-4-oxoadamantane-1-carboxylic acid, any reaction involving a base will first deprotonate the much more acidic carboxylic acid proton before deprotonating an α-carbon. Formation of the enolate would therefore require at least two equivalents of a strong base.

Key Alpha-Functionalization Reactions:

Halogenation: In the presence of an acid catalyst, ketones react with halogens (Cl₂, Br₂, I₂) to form α-halo ketones. The reaction proceeds through the enol intermediate, which acts as a nucleophile and attacks the electrophilic halogen.

Alkylation: This reaction involves the formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.org The enolate then acts as a potent carbon nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com

Aldol (B89426) Addition: The enolate can also act as a nucleophile towards other carbonyl compounds (aldehydes or ketones) in an aldol addition reaction, forming a β-hydroxy ketone.

Reaction Type Intermediate Typical Reagents Product Type
α-HalogenationEnolBr₂, Acetic Acidα-Bromo Ketone
α-AlkylationEnolate1. LDA, THF2. Alkyl Halide (R-X)α-Alkyl Ketone
Aldol AdditionEnolate1. LDA, THF2. Aldehyde/Ketoneβ-Hydroxy Ketone

This table summarizes potential alpha-functionalization reactions of the ketone moiety.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgorganic-chemistry.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl group. jk-sci.com

For this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom into one of the C-C bonds adjacent to the ketone at the C-4 position. The regioselectivity of this migration is a critical aspect, governed by the migratory aptitude of the neighboring carbon atoms. Generally, the group that can better stabilize a positive charge exhibits a higher tendency to migrate. The approximate order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com

In the case of the 4-oxoadamantane core, the two potential migration pathways involve the C3-C4 bond and the C4-C5 bond. Both C3 and C5 are bridgehead carbons and are part of the rigid cage structure. The migration of one of these bridgehead carbons would lead to the formation of a lactone. The rigid, strained nature of the adamantane cage can significantly influence the reaction's outcome. organic-chemistry.org The presence of the carboxylic acid group at the C-1 position and the specific (3R,5S) stereochemistry can also exert electronic and steric effects on the transition state of the migration step.

Research on the Baeyer-Villiger oxidation of 2-adamantanone (B1666556) has shown that it can be efficiently converted to the corresponding lactone, 4-oxatricyclo[4.3.1.1(3,8)]undecan-5-one, using various catalytic systems, including those with hydrogen peroxide as the oxidant. mdpi.comresearchgate.net While specific studies on the this compound isomer are limited, the general mechanism is expected to be similar. The key challenge lies in predicting the regioselectivity of the oxygen insertion due to the complex stereoelectronics of this specific substituted adamantane.

Table 1: Regioselectivity in Baeyer-Villiger Oxidation of Substituted Adamantanones

Substrate Oxidant Catalyst Major Product Reference
2-Adamantanone H₂O₂ Sn-zeolite beta 4-Oxatricyclo[4.3.1.1(3,8)]undecan-5-one mdpi.com

Stereochemical Influence on Reaction Outcomes

The stereochemistry of a molecule is a fundamental factor that governs its chemical reactivity and the properties of the resulting products. rijournals.com In this compound, the presence of two chiral centers within a rigid adamantane framework creates a distinct three-dimensional structure that significantly influences the outcomes of its chemical transformations. youtube.comreddit.com The fixed spatial arrangement of substituents can direct the approach of incoming reagents, leading to highly selective reactions. researchgate.net

Diastereoselectivity in Transformations Adjacent to Chiral Centers

When a reaction creates a new stereocenter in a molecule that is already chiral, the two possible products are diastereomers. libretexts.org Due to the different spatial arrangement of atoms, diastereomers have different physical properties and energies, often leading to the preferential formation of one over the other. This phenomenon is known as diastereoselectivity.

For this compound, reactions at the C-4 ketone are prime examples where diastereoselectivity is crucial. For instance, the reduction of the carbonyl group to a hydroxyl group will generate a new stereocenter at C-4. The two possible products would be (3R,4R,5S)-4-hydroxyadamantane-1-carboxylic acid and (3R,4S,5S)-4-hydroxyadamantane-1-carboxylic acid.

The stereochemical outcome of such a reaction is dictated by the steric hindrance imposed by the adamantane cage and the existing substituents. Reagents will preferentially attack the carbonyl group from the less hindered face. The rigid chair-like conformations of the six-membered rings within the adamantane structure determine which face is more accessible. youtube.com The axial or equatorial-like positions of the bonds on the carbons adjacent to the carbonyl group will influence the trajectory of the nucleophilic attack, thereby favoring the formation of one diastereomer.

Conformational Analysis and its Impact on Reaction Stereochemistry

The adamantane molecule is a rigid, strain-free tricycle composed of three fused cyclohexane (B81311) rings in the chair conformation. nih.gov This rigidity means that this compound has a well-defined and stable conformation. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is therefore critical to understanding its reactivity. researchgate.net

The fixed geometry of the adamantane core restricts bond rotation and locks the substituents into specific spatial orientations. This has a profound impact on reaction stereochemistry:

Steric Shielding: The bulky adamantane framework can shield one face of the C-4 carbonyl group, directing the attack of reagents to the more exposed face. The carboxylic acid group at C-1 can further contribute to this steric hindrance.

Stereoelectronic Effects: These effects arise from the specific alignment of orbitals. In reactions like the Baeyer-Villiger oxidation, the orientation of the migrating group's sigma orbital relative to the peroxide's sigma-star orbital is crucial for the reaction to proceed efficiently. wikipedia.org The rigid conformation of the adamantane derivative pre-organizes these orbitals, which can enhance or retard specific reaction pathways, thereby influencing the stereochemical outcome. jk-sci.com

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are often employed to model the stable conformations of such molecules and to predict the transition state energies for different reaction pathways, providing insight into the expected stereochemical preferences. researchgate.net

Oxidative and Reductive Transformations of the Adamantane Core

Beyond the reactions of its functional groups, the adamantane core of this compound can undergo oxidative and reductive transformations. The C-H bonds of the adamantane framework, particularly at the bridgehead positions, are susceptible to functionalization. researchgate.net

Oxidative functionalization can introduce new substituents, such as hydroxyl or carboxyl groups, onto the adamantane cage. These reactions often proceed via radical or carbocationic intermediates. The regioselectivity of these transformations is influenced by the stability of the intermediate formed. Tertiary C-H bonds at bridgehead positions are generally more reactive towards oxidation than secondary C-H bonds. mdpi.com

In this compound, the bridgehead positions are C-1, C-3, C-5, and C-7. The C-1 position is already functionalized with a carboxylic acid. The C-3 and C-5 positions are chiral centers. The remaining bridgehead position, C-7, would be a likely site for further oxidation. The presence of the electron-withdrawing carboxylic acid and carbonyl groups can deactivate the adamantane core towards electrophilic attack but may influence the regioselectivity of radical-based oxidations.

Table 2: Examples of Adamantane Core Oxidation

Starting Material Reagents Product Reference
Adamantane H₂O₂ / CH₃CN Mixture of tri-, tetra-, and penta-ols mdpi.com
1-Adamantanol (B105290) H₂SO₄ / HNO₃ 3-Hydroxyadamantane-1-carboxylic acid google.com

Reductive transformations of the adamantane core are less common but can be achieved under specific conditions, for example, through reductive cleavage of C-C bonds under harsh conditions, though this is not a typical synthetic transformation. More relevant is the reduction of the ketone, as discussed previously, which is a functional group transformation rather than a core transformation.

Stereochemical Investigations and Conformational Analysis of 3r,5s 4 Oxoadamantane 1 Carboxylic Acid

Elucidation of Absolute and Relative Stereochemistry

The unambiguous assignment of the (3R,5S) configuration to 4-oxoadamantane-1-carboxylic acid is critical for understanding its chemical behavior and interactions. The determination of both the relative orientation of the substituents and the absolute spatial arrangement of atoms relies on a combination of advanced analytical techniques. Chiral adamantane (B196018) derivatives are valuable in various applications where chirality plays a key role, such as enantioselective catalysis and the synthesis of enantiopure compounds. nih.gov

The primary methods for this elucidation include:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute configuration of a chiral molecule in its solid state. purechemistry.org By obtaining a suitable crystal of an enantiomerically pure sample, X-ray crystallography can map the precise spatial coordinates of each atom, confirming the R configuration at the C3 position and the S configuration at the C5 position. purechemistry.orgrsc.org The analysis of derivatives can also be used to confirm structures. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD): For molecules in solution, VCD has become a powerful tool for assigning absolute configuration. nih.gov This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with a spectrum predicted through ab initio Density Functional Theory (DFT) calculations for the (3R,5S) enantiomer, the absolute configuration can be assigned unambiguously without the need for crystallization. nih.gov

Stereoselective Synthesis: The configuration can also be inferred through a synthetic pathway that begins with a starting material of a known absolute configuration. If the reaction mechanisms and their stereochemical outcomes are well-understood, the chirality of the product is directly related to that of the precursor. nih.gov Synthesizing novel adamantane derivatives in an enantiomerically pure form is a key area of research. rsc.orgresearchgate.net

Below is a summary of the methodologies applicable for stereochemical elucidation.

Method Principle State Key Outcome
Single-Crystal X-ray DiffractionDiffraction of X-rays by a crystalline lattice to determine atomic positions. purechemistry.orgSolidProvides an unambiguous 3D structure and absolute configuration. rsc.org
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left- and right-circularly polarized IR light. nih.govSolutionAssigns absolute configuration by comparing experimental and DFT-calculated spectra. nih.gov
Chiral Derivatization/NMRReaction with a chiral agent to form diastereomers, which have distinct NMR spectra.SolutionHelps determine enantiomeric purity and can assist in assigning relative configuration.
Stereoselective SynthesisSynthesis from a precursor of known chirality via stereocontrolled reactions. nih.govN/AEstablishes the product's stereochemistry based on the reaction pathway. rsc.org

Conformational Dynamics of the Adamantane Cage with Substituents

The adamantane framework is renowned for its exceptional rigidity and structural stability. nih.govnih.gov This rigidity means that, unlike flexible cyclic systems, the adamantane cage itself does not undergo conformational changes such as ring-flipping. However, the introduction of substituents, particularly one with sp2 hybridization like the carbonyl group at C4, imposes subtle but significant effects on the cage's geometry and strain.

The parent adamantane molecule possesses Td symmetry. The presence of the carboxyl and oxo groups on the (3R,5S)-4-oxoadamantane-1-carboxylic acid molecule reduces this symmetry and introduces localized strain. The carbonyl group at C4 replaces an sp3-hybridized carbon with an sp2 center, altering the bond angles and lengths in its vicinity to accommodate the planar trigonal geometry. This can induce strain within the otherwise ideal tetrahedral arrangement of the cage. researchgate.net

A comparison of hypothetical geometric parameters between unsubstituted adamantane and the substituted cage is presented below.

Parameter Unsubstituted Adamantane (Approx. Values) This compound (Predicted Effect) Rationale
C-C Bond Length (Cage)~1.54 ÅC3-C4 and C4-C5 bonds may be slightly shorter than 1.54 Å.Increased s-character from the adjacent sp2 carbon of the carbonyl group.
C-C-C Angle (Cage Interior)~109.5°The C3-C4-C5 angle will be distorted from the ideal tetrahedral angle.Influence of the sp2 center at C4.
C4 Hybridizationsp3sp2Presence of the carbonyl group.
Rotational Barrier (C1-COOH)N/AA finite, calculable energy barrier.Steric and electronic interactions between the -COOH group and the adamantane cage.
Molecular StrainLow (6.5 kcal/mol) researchgate.netHigher than unsubstituted adamantane.Introduction of an sp2 center and bulky substituents introduces angle and torsional strain. researchgate.net

Chiral Recognition and Interactions in Stereoselective Synthesis

The fixed, rigid geometry of the adamantane scaffold makes its chiral derivatives excellent candidates for applications involving molecular recognition. researchgate.netnih.gov In this compound, the adamantane cage acts as a rigid scaffold that presents the carboxylic acid and ketone functionalities in a precise and predictable three-dimensional orientation. This well-defined spatial arrangement is the foundation of its ability to engage in stereoselective interactions with other chiral molecules. nih.gov

The key principles underlying its potential for chiral recognition are:

Three-Point Interaction Model: For effective chiral recognition, a selector molecule should ideally interact with the target enantiomers at a minimum of three points. The carboxylic acid group can participate in hydrogen bonding or ionic interactions, the ketone can act as a hydrogen bond acceptor, and the hydrophobic adamantane cage itself can engage in van der Waals interactions. The fixed spatial relationship between these three points creates a chiral pocket or surface that will interact differently with the two enantiomers of another chiral molecule.

Use as a Chiral Resolving Agent: The carboxylic acid functionality allows the molecule to form salts with chiral amines or esters with chiral alcohols. Due to the inherent chirality of the adamantane derivative, these products would be diastereomers. Diastereomers have different physical properties (e.g., solubility), which can allow for their separation by methods such as fractional crystallization, thereby resolving the original racemic mixture.

Application as a Chiral Building Block: In organic synthesis, this molecule can be used as a chiral synthon. Its rigid structure and defined stereocenters can be used to direct the stereochemical outcome of reactions at other parts of a larger molecule being synthesized, a process known as substrate control. The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various scaffolds. nih.gov

Potential applications in stereoselective processes are outlined in the table below.

Application Mechanism Interacting Functional Groups Example
Chiral Resolving AgentFormation of diastereomeric salts with differing solubilities.Carboxylic acid group.Resolution of a racemic mixture of chiral primary amines.
Chiral Ligand in Asymmetric CatalysisCoordination to a metal center to create a chiral catalytic environment.Carboxylic acid and/or ketone oxygen atoms.Enantioselective reduction of a prochiral ketone.
Chiral Stationary Phase (CSP)Immobilization onto a solid support (e.g., silica) for HPLC.Entire molecule (carboxyl, keto, cage).Chromatographic separation of enantiomers.
Chiral Building BlockIncorporation into a larger molecule to control its overall stereochemistry.Carboxylic acid (e.g., via amide bond formation).Synthesis of a complex, enantiopure pharmaceutical target.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies could be employed to investigate the mechanisms of reactions involving (3R,5S)-4-oxoadamantane-1-carboxylic acid. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby determining the most likely pathways for chemical transformations. This information is crucial for understanding its synthesis, degradation, and potential biochemical interactions.

No specific DFT studies on the reaction pathways of this compound are currently available in the scientific literature.

The Molecular Electrostatic Potential (MEP) surface of a molecule illustrates the charge distribution and is useful for predicting how a molecule will interact with other molecules. For this compound, an MEP analysis would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for non-covalent interactions such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. An FMO analysis of this compound would provide insights into its kinetic stability and its propensity to participate in various types of chemical reactions.

Specific Molecular Electrostatic Potential and Frontier Molecular Orbital analyses for this compound have not been reported in published research.

Molecular Dynamics Simulations and Conformational Energy Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule, MD simulations can be used to explore its conformational space and to generate a conformational energy landscape. This landscape maps the potential energy of the molecule as a function of its geometry, revealing the most stable conformations (lowest energy) and the energy barriers between them. For this compound, understanding its preferred conformations is important for predicting its biological activity and physical properties.

There are no available molecular dynamics simulations or detailed conformational energy landscapes specifically for this compound in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For example, DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. By comparing the predicted spectrum with an experimental one, researchers can verify the assigned structure. This is particularly useful for complex molecules with multiple stereocenters, such as this compound.

No computational studies predicting the NMR chemical shifts or other spectroscopic parameters for this compound have been found in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For a molecule with the rigidity and stereochemical complexity of (3R,5S)-4-oxoadamantane-1-carboxylic acid, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit a complex pattern of signals corresponding to the non-equivalent protons of the adamantane (B196018) framework.

Carboxylic Acid Proton (-COOH): A characteristic, highly deshielded signal is expected to appear far downfield, typically in the 10-12 ppm range. libretexts.org This peak is often broad due to hydrogen bonding and its signal would disappear upon the addition of D₂O, confirming the presence of an acidic proton. libretexts.org

Adamantane Cage Protons: The rigid, polycyclic structure results in a series of multiplets in the upfield region, generally between 1.5 and 3.0 ppm. The protons on carbons adjacent to the carbonyl group (C=O) and the carboxylic acid group would be shifted further downfield compared to other bridgehead and methylene (B1212753) protons due to the electron-withdrawing effects of these functional groups. The specific stereochemistry (3R, 5S) dictates the precise chemical environment and, consequently, the chemical shift and coupling constants for each proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide distinct signals for each of the 11 carbon atoms in the molecule.

Carbonyl Carbon (-C=O): The ketone carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically above 200 ppm.

Carboxylic Acid Carbon (-COOH): The carboxyl carbon signal is also significantly deshielded, appearing in the range of 170-185 ppm. libretexts.orgprinceton.edu

Adamantane Cage Carbons: The remaining carbons of the adamantane skeleton would appear at higher field strengths. The quaternary carbon to which the carboxylic acid is attached would be readily identifiable. The bridgehead and methylene carbons would show distinct signals based on their proximity to the electron-withdrawing groups and their position within the strained cage structure.

Expected ¹H and ¹³C NMR Data (Hypothetical) To illustrate the expected data, the following table is based on typical chemical shift ranges for adamantane derivatives and carboxylic acids. Actual experimental values may vary.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (s, br)170 - 185
C=O-> 200
Adamantane CH (bridgehead)~2.0 - 3.0 (m)~30 - 50
Adamantane CH₂ (methylene)~1.7 - 2.5 (m)~35 - 45

To resolve the complex couplings and assign specific signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be instrumental in tracing the connectivity of the protons throughout the adamantane framework, identifying which methylene protons are adjacent to which bridgehead protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of protonated carbons in the ¹³C spectrum by linking them to their corresponding, and often more easily resolved, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons, such as the carbonyl, carboxylic acid, and the bridgehead carbon bonded to the carboxyl group, by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid structure like adamantane, NOESY can confirm stereochemical assignments by showing through-space interactions between specific protons on the cage.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways, which can aid in structural confirmation.

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₁H₁₄O₃), the calculated monoisotopic mass is 194.0943 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Predicted HRMS Adducts

AdductCalculated m/z
[M+H]⁺195.1016
[M+Na]⁺217.0835
[M-H]⁻193.0870

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For 4-oxoadamantane-1-carboxylic acid, key fragmentation pathways would likely involve:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or H₂O (18 Da). libretexts.org

Decarbonylation: Cleavage adjacent to the ketone can lead to the loss of a carbonyl group (CO, 28 Da).

Adamantane Cage Fragmentation: The stable adamantane cage can also fragment under energetic conditions, leading to a characteristic series of smaller ions. The fragmentation of the adamantyl cation (m/z 135) is well-documented and often produces ions at m/z 93, 79, and 67. While the starting molecule is different, similar cage-related fragments might be observed.

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, and other stereoisomers.

For a chiral compound like this compound, chiral chromatography is necessary to resolve it from its enantiomer, (3S,5R)-4-oxoadamantane-1-carboxylic acid.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for separating enantiomers. researchgate.net Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving chiral carboxylic acids. researchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving separation. The method would allow for both the analytical determination of enantiomeric purity (e.g., enantiomeric excess) and the preparative separation of the desired stereoisomer.

Gas Chromatography (GC): For GC analysis, the carboxylic acid would typically need to be derivatized to a more volatile ester (e.g., a methyl or ethyl ester). Separation could then be performed on a chiral capillary column to resolve the enantiomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenters.

The adamantane cage is a rigid, strain-free, and structurally well-defined moiety. nih.gov The solid-state structure of adamantane derivatives is influenced by the nature and position of the substituents. In the case of adamantanecarboxylic acid, the molecules typically form centrosymmetric dimers in the crystal lattice through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. researchgate.net This hydrogen bonding is a dominant intermolecular interaction that dictates the packing arrangement.

A successful X-ray crystallographic analysis would yield detailed information on the unit cell parameters, space group, and the precise atomic coordinates, providing definitive proof of the molecular structure and stereochemistry.

Table 3: Expected Crystallographic Parameters for an Adamantane Carboxylic Acid Derivative

Parameter Expected Value/Information
Crystal System Likely to be of low symmetry (e.g., triclinic, monoclinic)
Space Group Will indicate the symmetry of the crystal lattice
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell) Integer value (e.g., 2, 4)
Key Structural Features - Rigid adamantane cage conformation- Hydrogen-bonded carboxylic acid dimers- Intermolecular interactions involving the ketone group

| Absolute Configuration | Confirmed by anomalous dispersion effects if a suitable heavy atom is present or by using a chiral internal reference. tcichemicals.com |

This table outlines the typical information that would be obtained from a single-crystal X-ray diffraction study of a compound like this compound, based on known structures of similar adamantane derivatives.

Applications As Research Scaffolds and Probes in Chemical Biology

Design and Synthesis of Adamantane-Based Chemical Probes

The adamantane (B196018) framework is a key component in the design and synthesis of chemical probes due to its lipophilic nature and predictable geometry, which can facilitate interactions with biological targets. iris-biotech.de The carboxylic acid group on the (3R,5S)-4-oxoadamantane-1-carboxylic acid scaffold provides a convenient attachment point for various reporter groups, such as fluorescent dyes or affinity tags, enabling the visualization and tracking of molecular interactions.

The synthesis of such probes often involves standard organic chemistry reactions. For instance, the carboxylic acid can be activated, commonly with reagents like thionyl chloride (SOCl₂) or coupling agents, to form an amide bond with an amine-containing linker or reporter molecule. nih.gov This straightforward functionalization allows for the modular assembly of complex probes. In one example of probe design, a TAK-779 analog was linked to a fluorescent coumarin (B35378) label via a glutaramide and triethylene glycol (TEG) spacer to enhance hydrophilicity, demonstrating how the core scaffold can be modified to create tools for specific experimental contexts. nih.gov

Derivatives of adamantane carboxylic acid are also utilized in creating bifunctional ligands for the preparation of coordination polymers. mdpi.comnih.gov By reacting 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid, researchers have synthesized ligands that can coordinate with metal ions, forming one-dimensional and two-dimensional polymers. mdpi.comnih.gov This highlights the utility of the adamantane scaffold in constructing organized molecular assemblies.

Investigation of Ligand-Receptor Interactions and Binding Affinity (Mechanistic Focus)

The defined and rigid structure of the adamantane moiety is highly advantageous for studying ligand-receptor interactions. iris-biotech.de It provides a stable anchor that can position other functional groups in specific orientations within a binding pocket, allowing for a detailed mechanistic understanding of binding affinity and selectivity.

Adamantane-based ligands have been instrumental in probing the binding sites of various receptors. For example, derivatives have been developed as agonists for the glycine (B1666218) binding site on the GluN1 subunit of NMDA receptors. nih.gov The strong correlation in agonist potencies across different NMDA receptor subtypes suggests that the fundamental ligand-receptor interactions are conserved, with the adamantane core likely playing a key role in orienting the molecule within the binding site. nih.gov

Furthermore, the adamantane scaffold has been employed to develop potent and selective antagonists for the thermosensory TRPM8 channel. nih.gov Computational docking studies of an adamantane-based antagonist revealed that its high potency is derived from hydrophobic interactions between the adamantane cage and the receptor's binding site. The subtle differences in binding energy observed between human and mouse TRPM8 orthologs could be attributed to variations in these hydrophobic interactions, underscoring the scaffold's role in defining binding affinity. nih.gov

Use as Enzyme Inhibitor Scaffolds (Mechanistic, In Vitro Studies)

The adamantane cage is a privileged scaffold in medicinal chemistry, frequently used as a starting point for the design of potent and selective enzyme inhibitors. Its bulk and lipophilicity can be exploited to occupy hydrophobic pockets in enzyme active sites, leading to effective inhibition. Adamantane carboxylic acid derivatives have been successfully developed as inhibitors for a range of enzymes.

For instance, a series of adamantane carboxylic acid derivatives were synthesized and found to exhibit potent inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes. nih.gov Optimization of this series led to a compound with an IC₅₀ value of 5 nM against both human and mouse DGAT1 in vitro. nih.gov Similarly, adamantane-based compounds have been identified as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key mediator in cancer adaptation to hypoxic conditions. nih.gov

Target EnzymeAdamantane Scaffold ApplicationLead Compound Activity
Diacylglycerol Acyltransferase 1 (DGAT1)Development of inhibitors for obesity and diabetes. nih.govIC₅₀ = 5 nM (human and mouse DGAT1) nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α)Design of inhibitors for cancer therapeutics. nih.govIC₅₀ = 0.02 µM (in Hep3B cells) nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. The adamantane scaffold provides a rigid core upon which systematic modifications can be made to probe the chemical space of an enzyme's active site.

In the development of HIF-1α inhibitors, SAR studies of adamantane-based compounds identified an indole (B1671886) derivative as a particularly potent inhibitor. nih.gov This suggests that the combination of the bulky adamantane group and the specific heterocyclic indole moiety is key to its high activity. nih.gov Similarly, in the pursuit of DGAT1 inhibitors, optimization of the adamantane carboxylic acid series was guided by SAR, leading to the discovery of a highly active compound. nih.gov

SAR studies on pentacyclic triterpenoids as inhibitors of human carboxylesterase 1 (hCE1) have also provided valuable insights. By modifying functional groups on the core structure, researchers can systematically determine which moieties contribute most to inhibitory activity and selectivity, guiding the design of more effective inhibitors. frontiersin.org These principles are directly applicable to the optimization of inhibitors built upon the this compound scaffold.

Mechanistic Insights into Enzyme Inhibition

Understanding the mechanism of enzyme inhibition at a molecular level is essential for rational drug design. The defined structure of adamantane-based inhibitors aids in elucidating these mechanisms, often through a combination of kinetic assays and computational modeling.

The carboxylic acid functional group is often a key pharmacophore, acting as a bioisostere for other acidic groups found in endogenous ligands or known inhibitors. nih.govnih.gov It can form critical hydrogen bonds or ionic interactions with residues in the enzyme's active site. For example, in the design of inhibitors, the carboxylic acid might mimic a phosphate (B84403) group or another carboxylate-containing substrate. By replacing the carboxylic acid with other acidic heterocycles like tetrazoles or oxadiazoles, researchers can fine-tune properties such as pKa and lipophilicity to improve binding and selectivity. nih.govnih.gov The inhibition mechanism of adamantane-based compounds often involves the occupation of a hydrophobic pocket by the adamantane cage, while the carboxylic acid or other functional groups form specific polar interactions that anchor the inhibitor in the active site.

Utility in Materials Science and Nanotechnology (as Building Blocks for Functional Materials)

Beyond biological applications, the unique structural properties of adamantane and its derivatives, including this compound, make them valuable building blocks in materials science and nanotechnology. researchgate.net The rigid, diamondoid structure imparts thermal stability and predictable geometry to larger molecular assemblies. researchgate.net

Adamantane-1-carboxylic acid has been used as a stabilizing agent in the synthesis of highly crystalline cobalt-platinum (CoPt₃) and porous platinum nanoparticles. fishersci.ca The adamantane moiety adsorbs to the nanoparticle surface, preventing aggregation and controlling particle size and morphology during synthesis.

Furthermore, adamantane derivatives are excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov The carboxylic acid and other functional groups can coordinate with metal ions, while the rigid adamantane units act as struts, creating porous, crystalline materials with potential applications in gas storage, catalysis, and separation. The synthesis of both 1D and 2D coordination polymers from orthogonally substituted azole-carboxylate adamantane ligands demonstrates the versatility of this scaffold in creating ordered supramolecular structures. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure adamantane (B196018) derivatives is a significant challenge due to the difficulty in introducing chirality into the rigid cage structure. Future research will likely focus on developing efficient and scalable stereoselective synthetic routes to (3R,5S)-4-oxoadamantane-1-carboxylic acid.

One promising avenue is the use of asymmetric catalysis . This could involve the development of chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of key bond-forming reactions in the synthesis of the adamantane core or in the functionalization of a prochiral adamantane precursor. For instance, an enantioselective desymmetrization of a C2v-symmetric adamantane dione (B5365651) could provide a direct route to the chiral keto-acid. nih.gov

Another area of exploration is chiral resolution of a racemic mixture of 4-oxoadamantane-1-carboxylic acid. While classical resolution methods involving the formation of diastereomeric salts with chiral amines are viable, newer techniques could offer greater efficiency. wikipedia.org The use of chiral auxiliaries, such as L-menthol, to form diastereomeric esters that can be separated by chromatography is a well-established strategy that could be optimized for this specific compound. beilstein-journals.org More advanced resolution techniques, such as kinetic resolution catalyzed by enzymes or chiral catalysts, could also be developed. nii.ac.jp

Biocatalysis represents a particularly promising and sustainable approach for the synthesis of chiral adamantanes. nih.govnih.gov Future research could focus on identifying or engineering enzymes, such as ketoreductases, that can stereoselectively reduce a prochiral diketo-adamantane precursor to the desired (3R,5S)-hydroxy-acid, which could then be oxidized to the target compound. mdpi.com Alternatively, lipases could be employed for the kinetic resolution of a racemic ester of 4-oxoadamantane-1-carboxylic acid. nottingham.ac.uk The high selectivity of enzymes could provide a direct and environmentally friendly route to the desired enantiomer.

Finally, the development of stereoselective C-H functionalization methods for adamantanes is a long-term goal. chemrxiv.org While current methods primarily focus on regioselectivity, the design of chiral catalysts that can differentiate between enantiotopic C-H bonds on a prochiral adamantane could, in the future, offer a highly efficient and atom-economical route to chiral adamantane derivatives like this compound.

A summary of potential stereoselective synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionKey Advantages
Asymmetric Catalysis Use of chiral catalysts (metal-based or organocatalysts) to control stereochemistry in key synthetic steps, such as desymmetrization of a prochiral precursor.High efficiency, potential for high enantiomeric excess, atom economy.
Chiral Resolution Separation of a racemic mixture of 4-oxoadamantane-1-carboxylic acid via the formation of diastereomeric salts or esters with a chiral resolving agent.Well-established methodology, applicable to a wide range of compounds.
Biocatalysis Employment of enzymes (e.g., ketoreductases, lipases) for enantioselective synthesis or kinetic resolution.High stereoselectivity, mild reaction conditions, environmentally friendly.
Stereoselective C-H Functionalization Future development of chiral catalysts capable of direct, stereoselective functionalization of C-H bonds on the adamantane scaffold.High atom economy, potential for novel synthetic disconnections.

Exploration of Unconventional Reactivity Profiles

The unique three-dimensional structure of the adamantane cage can lead to unconventional reactivity. Future research should explore the reactivity of this compound beyond the standard transformations of ketones and carboxylic acids.

One area of interest is the transannular reactivity within the adamantane cage. The proximity of different positions in the cage can facilitate unexpected intramolecular reactions. For example, under certain conditions, the carboxyl group could potentially interact with the carbonyl group or other positions on the adamantane framework, leading to novel rearranged products.

The photochemistry of the adamantanone moiety is another area ripe for exploration. The rigid structure of the adamantane cage can influence the excited-state properties of the ketone, potentially leading to unique photochemical reactions, such as Norrish-type cyclizations or intermolecular [2+2] cycloadditions with controlled stereochemistry due to the chiral environment.

Furthermore, the introduction of radical species at the adamantane bridgehead positions via direct C-H functionalization could be investigated. nih.govrsc.org The stability of the adamantyl radical could be exploited to forge new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of novel derivatives. The influence of the existing chiral centers on the stereochemical outcome of such radical reactions would be a key aspect of this research.

The reactivity of the enolate or enol derived from the ketone function in this compound also warrants investigation. The rigid adamantane framework may impose conformational constraints on the enolate, leading to unusual stereochemical outcomes in reactions with electrophiles.

Integration with Advanced Catalysis and Flow Chemistry

The unique structural and electronic properties of this compound make it an interesting candidate for applications in catalysis. Future research could focus on incorporating this chiral adamantane derivative into catalytic systems.

For instance, the carboxylic acid functionality could be used to anchor the molecule to a solid support, creating a heterogeneous chiral catalyst . The rigid adamantane backbone would provide a well-defined and robust scaffold, while the stereocenters could induce asymmetry in catalytic transformations.

The compound could also serve as a chiral ligand for transition metal catalysis . The ketone and carboxylic acid groups offer potential coordination sites, and the chirality of the adamantane framework could be transferred to the metal center, enabling enantioselective catalysis.

The integration of the synthesis and derivatization of this compound with flow chemistry represents another important future direction. Continuous flow processes can offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. Developing flow-based methods for the stereoselective synthesis and subsequent functionalization of this compound would be a significant advancement.

Applications in Supramolecular Chemistry and Molecular Recognition

The rigid and lipophilic nature of the adamantane cage makes it an excellent building block for supramolecular chemistry and molecular recognition. The chirality and functional groups of this compound provide additional handles for designing sophisticated supramolecular architectures.

Future research could focus on using this molecule as a chiral guest in host-guest chemistry. The specific shape and stereochemistry of the molecule could lead to highly selective binding with chiral hosts, such as cyclodextrins or synthetic macrocycles. This could have applications in chiral sensing or separation.

The molecule could also be used as a building block for the construction of self-assembled monolayers (SAMs) on surfaces. The carboxylic acid group can act as an anchor to a variety of substrates, and the chiral adamantane units would create a chiral environment at the interface, which could be used for enantioselective crystallization or chromatography.

Furthermore, the incorporation of this compound into larger molecules, such as polymers or dendrimers, could lead to materials with interesting chiroptical properties or applications in chiral recognition.

Computational Design of Next-Generation Derivatives for Targeted Research

Computational chemistry and molecular modeling will be invaluable tools for guiding future research on this compound.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its synthesis. This can help in the rational design of more efficient synthetic routes.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as enzymes or synthetic receptors. This can provide insights into its potential biological activity or its behavior in supramolecular systems.

Furthermore, in silico screening of virtual libraries of derivatives of this compound can be used to identify promising candidates for specific applications. For example, computational docking studies could be used to design derivatives that bind to a particular enzyme active site, guiding the synthesis of new potential therapeutic agents. The use of computational tools will accelerate the discovery and development of new applications for this unique chiral molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,5S)-4-oxoadamantane-1-carboxylic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursor adamantane derivatives. For example, refluxing 3-formyl-indole derivatives with acetic acid and sodium acetate under controlled conditions yields structurally related adamantane-carboxylic acids . Purification typically involves recrystallization from acetic acid or ethanol. Purity validation requires HPLC (≥98% purity), NMR (to confirm stereochemistry), and mass spectrometry (to verify molecular weight). For stereochemical confirmation, compare experimental optical rotation with literature values or use chiral column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and high temperatures, as adamantane derivatives are prone to decomposition under reactive conditions . Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) can identify decomposition products using LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm adamantane cage structure and carboxylic acid proton (δ ~12 ppm). DEPT-135 can resolve quaternary carbons in the adamantane core .
  • IR : Look for C=O stretching (~1700 cm1^{-1}) and O-H bonds (~2500–3000 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing, critical for polymorphism studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for adamantane-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., oral LD50_{50} ranging from 300–2000 mg/kg) may arise from impurities or stereoisomers. Conduct tiered testing:

In vitro assays : Use HepG2 cells to assess cytotoxicity (IC50_{50}) and Ames test for mutagenicity .

In vivo studies : Perform OECD Guideline 423 acute oral toxicity tests in rodents, comparing enantiomer-specific effects .

Analytical profiling : Quantify impurities via LC-MS and correlate with toxicity outcomes .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct asymmetric synthesis .
  • Enzymatic resolution : Lipase-catalyzed ester hydrolysis can separate enantiomers with >90% ee .
  • Dynamic kinetic resolution : Employ palladium catalysts to racemize undesired enantiomers during synthesis .

Q. How does the adamantane core influence the compound’s pharmacological activity in neurodegenerative disease models?

  • Methodological Answer : The rigid adamantane structure enhances blood-brain barrier penetration. Evaluate activity via:

  • In vitro models : Inhibit β-amyloid aggregation in SH-SY5Y cells (IC50_{50} measured via Thioflavin T assay) .
  • In vivo models : Assess cognitive improvement in transgenic Alzheimer’s mice (Morris water maze) and measure acetylcholinesterase activity in brain homogenates .

Data Analysis and Experimental Design

Q. How to design experiments to assess the compound’s photostability under UV light?

  • Methodological Answer :

Accelerated photodegradation : Expose the compound to UV-A/B light (320–400 nm) in a solar simulator for 24–72 hours.

LC-MS analysis : Monitor degradation products (e.g., decarboxylation or oxidation derivatives) .

Quantum yield calculation : Use actinometry to quantify photoreactivity .

Q. What computational methods predict the compound’s reactivity in aqueous environments?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrolysis sites (e.g., carboxylic acid group) .
  • MD simulations : Simulate solvation dynamics in explicit water models (TIP3P) to estimate hydrolysis rates .

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